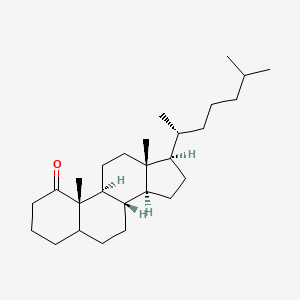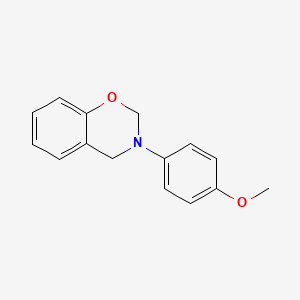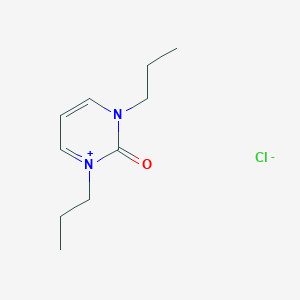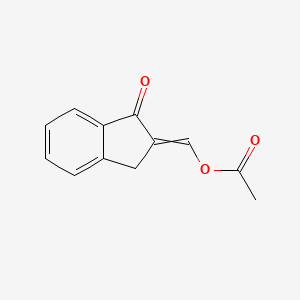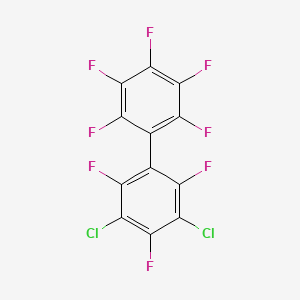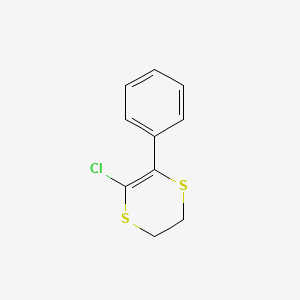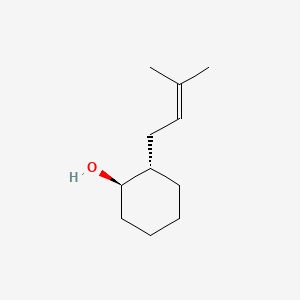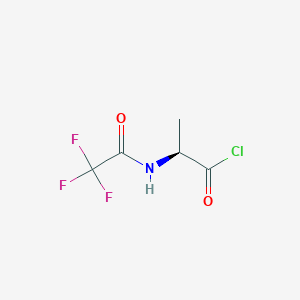
N-(Trifluoroacetyl)-L-alanyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trifluoroacetyl)-L-alanyl chloride is a chemical compound that belongs to the class of trifluoroacetyl-protected amino acid chlorides. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid alanine, with a chloride functional group. It is used in various chemical reactions, particularly in peptide synthesis, due to its ability to preserve stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(Trifluoroacetyl)-L-alanyl chloride typically involves the reaction of L-alanine with trifluoroacetic anhydride in the presence of a base, followed by the introduction of thionyl chloride to form the chloride derivative. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form N-(Trifluoroacetyl)-L-alanine and hydrochloric acid.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
Peptides: In peptide synthesis, the major products are peptides with preserved stereochemistry.
N-(Trifluoroacetyl)-L-alanine: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
N-(Trifluoroacetyl)-L-alanyl chloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The trifluoroacetyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. The chloride group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trifluoroacetyl)-L-phenylalanine chloride
- N-(Trifluoroacetyl)-L-prolyl chloride
- N-(Trifluoroacetyl)-L-valyl chloride
Uniqueness
N-(Trifluoroacetyl)-L-alanyl chloride is unique due to its specific structure, which combines the properties of the trifluoroacetyl group and the amino acid alanine. This combination provides distinct reactivity and selectivity in chemical reactions, making it valuable in peptide synthesis and other applications.
Propiedades
Número CAS |
56271-78-4 |
|---|---|
Fórmula molecular |
C5H5ClF3NO2 |
Peso molecular |
203.55 g/mol |
Nombre IUPAC |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C5H5ClF3NO2/c1-2(3(6)11)10-4(12)5(7,8)9/h2H,1H3,(H,10,12)/t2-/m0/s1 |
Clave InChI |
HSEUXFSGFQCJCU-REOHCLBHSA-N |
SMILES isomérico |
C[C@@H](C(=O)Cl)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C(=O)Cl)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


